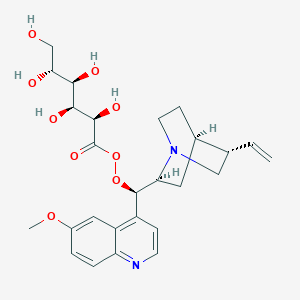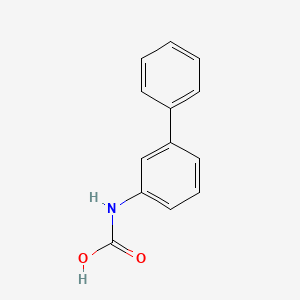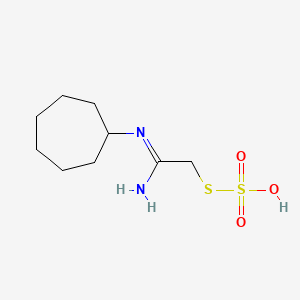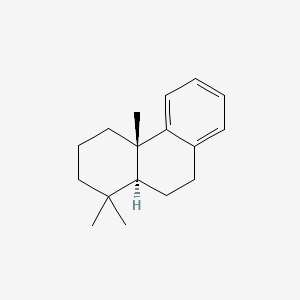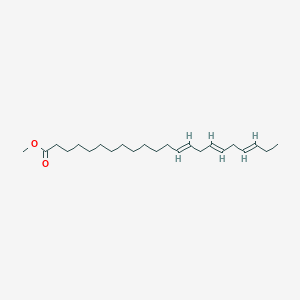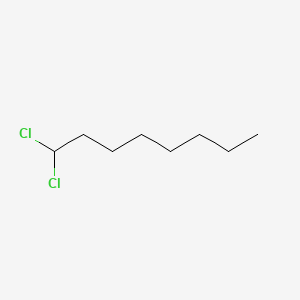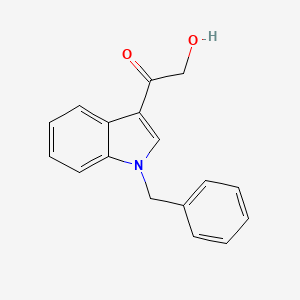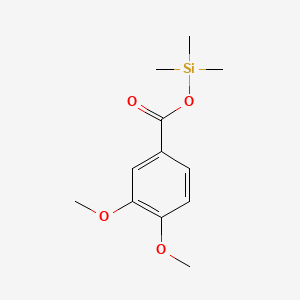
Trimethylsilyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₈O₄Si. It is a derivative of 3,4-dimethoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is of interest in organic synthesis and analytical chemistry due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as the silylating agent:
3,4-Dimethoxybenzoic acid+Trimethylsilyl chloride→Trimethylsilyl 3,4-dimethoxybenzoate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Trimethylsilyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring and methoxy groups can participate in oxidation and reduction reactions, although these are less common for the ester itself.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3,4-Dimethoxybenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Trimethylsilyl 3,4-dimethoxybenzoate has several applications in scientific research:
Analytical Chemistry: Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and stability of analytes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Biological Studies: Employed in the modification of biomolecules for enhanced detection and analysis.
作用机制
The mechanism of action of trimethylsilyl 3,4-dimethoxybenzoate primarily involves the reactivity of the trimethylsilyl group. This group can be easily cleaved under specific conditions, releasing the active 3,4-dimethoxybenzoic acid. The trimethylsilyl group also enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic environments.
相似化合物的比较
Similar Compounds
Trimethylsilyl benzoate: Similar ester but without the methoxy groups.
Trimethylsilyl 4-methoxybenzoate: Contains a single methoxy group.
Trimethylsilyl 3,4,5-trimethoxybenzoate: Contains an additional methoxy group.
Uniqueness
Trimethylsilyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and interactions. The combination of the trimethylsilyl ester and the methoxy groups makes it particularly useful in specific synthetic and analytical applications.
属性
CAS 编号 |
2078-16-2 |
|---|---|
分子式 |
C12H18O4Si |
分子量 |
254.35 g/mol |
IUPAC 名称 |
trimethylsilyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(8-11(10)15-2)12(13)16-17(3,4)5/h6-8H,1-5H3 |
InChI 键 |
JZIXRRXJQVBHJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
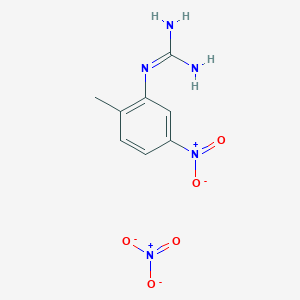
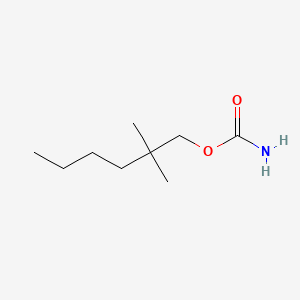
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

